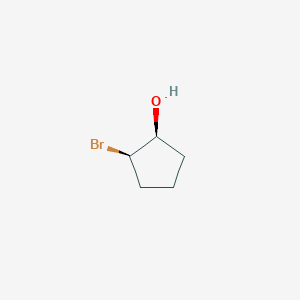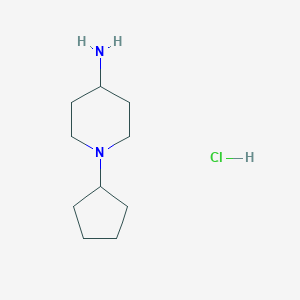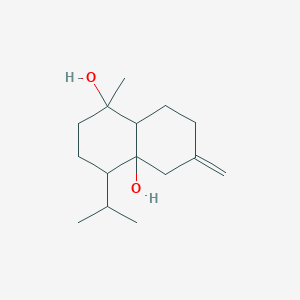![molecular formula C13H21NO5 B11755366 (3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11755366.png)
(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of furo[3,2-c]pyridines This compound is characterized by its unique octahydro structure, which includes a furan ring fused to a pyridine ring The presence of a tert-butoxycarbonyl group and a carboxylic acid group further adds to its chemical complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by the introduction of the tert-butoxycarbonyl group and the carboxylic acid group under controlled reaction conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure and reactivity profile make it a candidate for the development of new drugs and therapeutic agents.
Industry
In industrial applications, this compound can be used in the development of new materials, catalysts, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: This compound shares the carboxylic acid functionality but differs in its aromatic structure and iodine substitution.
4,4’-Dichlorobenzophenone: This compound also contains a carbonyl group but has a different aromatic structure and chlorine substitutions.
tert-Butyl carbamate: This compound contains a tert-butoxycarbonyl group but lacks the complex fused ring structure of (3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and provides opportunities for the development of novel compounds with specific functions.
Propiedades
Fórmula molecular |
C13H21NO5 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
(3aS,7R,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-8-4-5-18-10(8)9(7-14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10-/m0/s1 |
Clave InChI |
OUTDNQJTOMOMAU-AEJSXWLSSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]2CCO[C@@H]2[C@@H](C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CCOC2C(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11755304.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)




![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)

![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
